molecular formula C13H17NO4 B556347 (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate CAS No. 17355-24-7

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

Cat. No. B556347
CAS RN: 17355-24-7
M. Wt: 251.28 g/mol
InChI Key: HCLXPKBWRUCQAF-LBPRGKRZSA-N
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Description

“(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C13H17NO4 . It is also known by other names such as “Ac-tyr (me)-ome”, “methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate”, and "Ac-4-methoxy-Phe-ome" . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” consists of a total of 56 bonds. These include 25 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” is 251.28 g/mol . It has a XLogP3 value of 0.7, indicating its relative lipophilicity . This compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .

Scientific Research Applications

1. Anti-Cancer Activity

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate has been studied for its potential anti-cancer activity. A study by Elfekki et al. (2014) found that certain derivatives of this compound, particularly those mimicking the substructure of MTHF (methyltetrahydrofolate), showed cytotoxic activity against specific cancer cell lines. These derivatives were synthesized and docked into the MTHF binding domain, displaying significant binding energies and inhibitory properties against methionine synthase, an enzyme overexpressed in some breast and prostate tumor cells (Ismail Mahmoud Elfekki, W. Hassan, Hosam A. Elshihawy, I. Ali, E. Eltamany, 2014).

2. Antitumor Activities

Xiong Jing (2011) conducted research on derivatives of (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, specifically studying its enantiomers synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester. These compounds exhibited selective antitumor activities in vitro, suggesting their potential therapeutic applications in cancer treatment (Xiong Jing, 2011).

3. Synthesis and Structural Analysis

Research by Peikow et al. (2006) focused on the synthesis and crystal structure analysis of a compound closely related to (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. They studied its crystallization, molecular structure, and intermolecular interactions, contributing to the understanding of the physical and chemical properties of such compounds (D. Peikow, A. Gessner, C.-M. Matern, M. Peter, A. Kelling, U. Schilde, 2006).

4. Synthesis of Glycosides

Jeanloz et al. (1968) researched the synthesis of various glycosides of compounds structurally similar to (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. Their work involved producing derivatives of this compound and investigating their chemical properties, thus expanding the chemical understanding and potential applications of these types of molecules (R. Jeanloz, E. Walker, P. Sinaỹ, 1968).

properties

IUPAC Name

methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXPKBWRUCQAF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426214
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate

CAS RN

17355-24-7
Record name N-Acetyl-O-methyl-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-acetyl-O-methyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ac-Tyr(me)-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com
X Li, TB Brennan, C Kingston, Y Ortin, PJ Guiry - Molecules, 2022 - mdpi.com
Herein, we report the design and synthesis of a series of chiral pyrrolidine-substituted ferrocene-derived ligands. The proficiency of this novel structural motif was demonstrated in the Rh…
Number of citations: 1 www.mdpi.com
VH Le - 2017 - search.proquest.com
Ecteinascidin 743 (Et-743, trabectidin or Yondelis®) possesses an impressive antitumor activity that it was approved for treatments of several cancer types worldwide. Since this natural …
Number of citations: 2 search.proquest.com

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